N-十八烷酰基-缬氨酸

描述

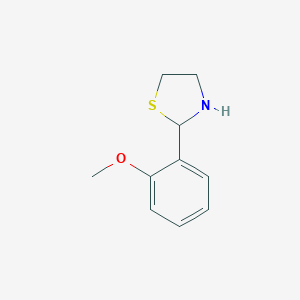

N-octadecanoyl-valine, also known as N-stearoyl valine, is a type of fatty acyl. Its systematic name is N-octadecanoyl-valine . It has a molecular formula of C23H45NO3 and an exact mass of 383.339944 .

Molecular Structure Analysis

The molecular structure of N-octadecanoyl-valine consists of 23 carbon atoms, 45 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The structure can be represented by the InChiKey: SIPMISGYHBUSIB-QFIPXVFZSA-N .Physical And Chemical Properties Analysis

N-octadecanoyl-valine has several physical and chemical properties. It has heavy atoms, no rings or aromatic rings, and 19 rotatable bonds . Its topological polar surface area is 66.40, and it has 2 hydrogen bond donors and 3 hydrogen bond acceptors . Its logP value is 6.76, and its molar refractivity is 114.46 .科学研究应用

生物标记物潜力和健康监测

- 抑郁症生物标记物:支链氨基酸如缬氨酸已被确认为重度抑郁症的潜在生物标记物,表明通过激活特定通路在抑郁症发展中起着至关重要的作用 (Baranyi 等人,2016)。

- 疾病监测:缬氨酸及其衍生物在监测健康状况中可能很重要,这可以通过使用血红蛋白加合物(如 N-(2-氰乙基)缬氨酸)监测工业中接触有害物质得到证明 (Thier 等人,1999)。

诊断和治疗应用

- 癌症诊断的唾液生物标记物:缬氨酸因其对乳腺癌晚期的诊断测试准确性高而著称,表明其衍生物有可能用于癌症的诊断工具 (Porto-Mascarenhas 等人,2017)。

- 代谢紊乱和糖尿病:研究已将包括缬氨酸在内的氨基酸模式与胰岛素抵抗和转化为 2 型糖尿病联系起来,表明在代谢紊乱的治疗干预中具有潜在作用 (Palmer 等人,2015)。

营养和代谢见解

- 动物的营养需求:对缬氨酸的研究有助于了解动物的营养需求,例如仔猪日粮中缬氨酸与其他氨基酸的理想比例,这可能与提高动物饲料的营养价值有关 (Meng-xi, 2014)。

- 了解疾病中的代谢:对缬氨酸及其衍生物的研究有助于揭示系统性红斑狼疮等疾病中的代谢改变,为靶向治疗策略奠定基础 (Yan 等人,2020)。

神经病学和精神疾病

- 神经保护特性:已知情绪稳定剂锂和丙戊酸具有神经保护特性,其作用范围已从双相情感障碍扩展到一系列中枢神经系统疾病,暗示了缬氨酸相关化合物在神经保护中的潜力 (Chiu 等人,2013)。

安全和危害

The safety data sheet for N-octadecanoyl-valine suggests that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of a spill or leak, it’s advised to prevent further spillage or leakage if it is safe to do so .

属性

IUPAC Name |

(2S)-3-methyl-2-(octadecanoylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(25)24-22(20(2)3)23(26)27/h20,22H,4-19H2,1-3H3,(H,24,25)(H,26,27)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIPMISGYHBUSIB-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H45NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564256 | |

| Record name | N-Octadecanoyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14379-32-9 | |

| Record name | N-Octadecanoyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![17-Iodo-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene](/img/structure/B186985.png)

![N-{4-[(2-hydroxybenzylidene)amino]phenyl}acetamide](/img/structure/B186991.png)

![N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexane-1,6-diamine](/img/structure/B186993.png)

![5,6,7,8-Tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-amine](/img/structure/B186996.png)